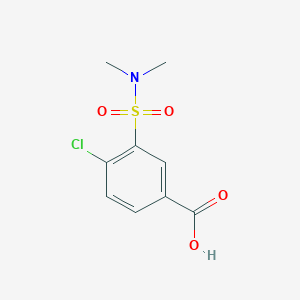

4-chloro-3-(dimethylsulfamoyl)benzoic Acid

Description

Propriétés

IUPAC Name |

4-chloro-3-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQIPORTHDIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 4-Chloro-3-(chlorosulfonyl)benzoic acid

- Reaction : 4-chlorobenzoic acid is reacted with chlorosulfonic acid.

- Conditions : Heating at 140 °C for approximately 6 hours.

- Work-up : The reaction mixture is allowed to stand overnight, then poured into crushed ice-water to decompose unreacted chlorosulfonic acid.

- Isolation : The solid 4-chloro-3-(chlorosulfonyl)benzoic acid is filtered, washed with water, dissolved in ether, washed again with water, dried over calcium chloride, and solvent removed by distillation.

- Note : This intermediate is crucial for further transformations and can be used directly without further purification.

Conversion to 4-Chloro-3-(dimethylsulfamoyl)benzoic acid

- Reaction : The chlorosulfonyl intermediate is reacted with aqueous methylamine solution (typically 25%) in the presence of a solvent such as ethanol or water.

- Conditions : The mixture is kept chilled initially, then allowed to stand at room temperature for 2-4 hours.

- Post-reaction treatment : Excess amine is removed by heating on a steam bath. The solution is clarified with activated charcoal and acidified with acetic acid to precipitate the sulfamoylbenzoic acid.

- Isolation : The product is collected by filtration and recrystallized from aqueous alcohol or aqueous acetic acid.

- Melting point : Approximately 230-232 °C, indicating purity.

Formation of 4-Chloro-3-(dimethylsulfamoyl)benzoyl chloride (Acyl chloride intermediate)

- Reaction : The sulfamoylbenzoic acid is refluxed with thionyl chloride for 2-4 hours.

- Work-up : Excess thionyl chloride is removed by distillation under reduced pressure.

- Usage : The resulting benzoyl chloride is used directly in subsequent amidation or other derivatization reactions.

Amidation to form sulfamoylbenzamides

- Reaction : The benzoyl chloride intermediate is reacted with aqueous methylamine or other amines in ethanol.

- Conditions : The mixture is stirred at room temperature for 2 hours and then heated on a steam bath for 15-30 minutes.

- Isolation : Solvent is evaporated, residue dissolved in water, cooled, acidified with acetic acid, and the product precipitated and recrystallized.

- Examples : Formation of 4-chloro-3-(methylsulfamoyl)-N-methylbenzamide with melting points around 165-166 °C.

| Step | Starting Material | Reagents/Conditions | Product | Yield/Purity Indicators |

|---|---|---|---|---|

| 1 | 4-Chlorobenzoic acid | Chlorosulfonic acid, 140 °C, 6 h | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Solid, filtered, washed, dried |

| 2 | 4-Chloro-3-(chlorosulfonyl)benzoic acid | 25% Aqueous methylamine, ethanol, RT, 2-4 h | This compound | Recrystallized, M.P. 230-232 °C |

| 3 | This compound | Thionyl chloride, reflux 2-4 h | 4-Chloro-3-(dimethylsulfamoyl)benzoyl chloride | Used without further purification |

| 4 | 4-Chloro-3-(dimethylsulfamoyl)benzoyl chloride | Aqueous methylamine, ethanol, RT, then steam bath | Sulfamoylbenzamides (e.g., N-methylbenzamide) | Recrystallized, M.P. 165-166 °C |

- The chlorosulfonation step is critical and requires careful temperature control to avoid overreaction or decomposition.

- The use of aqueous methylamine solutions in ethanol provides a mild environment for sulfamoylation, yielding high purity products.

- Recrystallization from aqueous alcohol or acetic acid solutions is effective for purification.

- The benzoyl chloride intermediates are moisture-sensitive and should be used promptly in subsequent reactions.

- The described methods have been validated in multiple patent filings, ensuring reproducibility and scalability.

The preparation of this compound involves a well-established sequence of chlorosulfonation, amination, and acyl chloride formation steps. The methods provide high purity products suitable for further chemical transformations. Control of reaction conditions and purification steps are essential for optimal yields and product quality.

Analyse Des Réactions Chimiques

4-Chloro-3-(dimethylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-3-(dimethylsulfamoyl)benzoic acid has been explored for its potential therapeutic applications, particularly as an antihypertensive agent. Research indicates that compounds with similar structures can modulate blood pressure through mechanisms such as vasodilation and inhibition of the renin-angiotensin system .

Case Study: Antihypertensive Effects

A study on related compounds demonstrated that derivatives could significantly lower systolic and diastolic blood pressure in hypertensive models. The sulfamoyl group was identified as crucial for enhancing bioactivity.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits minimum inhibitory concentrations comparable to standard antibiotics against various pathogenic bacteria, suggesting its potential in treating bacterial infections.

Case Study: Antimicrobial Efficacy

In comparative studies, derivatives of benzoic acid were tested against pathogenic bacteria. Results indicated that 4-chloro-3-sulfamoylbenzoic acid had significant antimicrobial activity, warranting further exploration in clinical settings.

Agricultural Applications

Due to its chemical structure, this compound is being explored as a pesticide or herbicide. Its ability to inhibit certain biochemical pathways in plants can be leveraged to develop effective agricultural chemicals.

Mécanisme D'action

The mechanism of action of 4-chloro-3-(dimethylsulfamoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and dimethylsulfamoyl groups play a crucial role in binding to these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Group Variations

4-Chloro-3-sulfamoylbenzoic Acid (CAS 1205-30-7)

- Molecular Formula: C₇H₆ClNO₄S .

- Key Differences: Replaces the dimethylsulfamoyl group with a sulfamoyl group (-SO₂NH₂). Lower molecular weight (215.64 g/mol) due to the absence of methyl groups. Used as an intermediate in diuretics like chlorthalidone .

4-Chloro-3-(chlorosulfonyl)benzoic Acid (CAS 2494-79-3)

4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid (CAS 1262010-41-2)

- Molecular Formula: C₁₄H₁₂ClNO₄S .

- Key Differences: Contains a 3-methylphenylsulfamoyl group (-SO₂NHC₆H₄CH₃).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Polar Groups | LogP (Predicted) | Aqueous Solubility |

|---|---|---|---|---|

| 4-Chloro-3-(dimethylsulfamoyl) | 263.692 | -SO₂N(CH₃)₂, -COOH | ~1.5 | Moderate |

| 4-Chloro-3-sulfamoyl | 215.64 | -SO₂NH₂, -COOH | ~0.8 | High |

| 4-Chloro-3-(chlorosulfonyl) | 255.065 | -SO₂Cl, -COOH | ~2.0 | Low |

| 4-Chloro-3-[(3-methylphenyl)sulfamoyl] | 325.77 | -SO₂NHC₆H₄CH₃, -COOH | ~3.2 | Very Low |

Notes:

- The dimethylsulfamoyl group balances lipophilicity and polarity, making the compound suitable for membrane penetration while retaining moderate solubility.

- Chlorosulfonyl derivatives exhibit low solubility but high reactivity, ideal for further synthetic modifications .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-chloro-3-(dimethylsulfamoyl)benzoic acid in laboratory settings?

- Methodological Answer : Researchers must wear PPE (protective glasses, gloves, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Post-experiment waste should be segregated and disposed via certified biohazard waste services to prevent environmental contamination. Solubility in organic solvents (e.g., DMSO) necessitates careful solvent handling and ventilation .

Q. How can researchers synthesize this compound, and what are the critical reaction conditions?

- Methodological Answer : A plausible route involves sulfonylation of 4-chloro-3-aminobenzoic acid using dimethylsulfamoyl chloride. Key conditions include:

- Anhydrous environment (e.g., dry dichloromethane).

- Base (e.g., triethylamine) to neutralize HCl byproducts.

- Reaction monitoring via TLC/HPLC. Purification via recrystallization or column chromatography ensures >95% purity. Similar pathways are documented for structurally related sulfonamides .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Quantify purity using a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .

- NMR/IR : Confirm structural integrity via characteristic peaks (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹ in IR; aromatic protons in 7–8 ppm range in ¹H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: 308.01) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the sulfonamide group's role in bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfonamide groups (e.g., replacing dimethyl with diethyl) and compare inhibitory effects on target enzymes (e.g., GSTO1, as seen in related compounds) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to map binding interactions.

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates to quantify enzyme inhibition potency.

Q. What strategies can resolve contradictions in solubility data reported across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures.

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous media.

- Documentation : Report exact conditions (e.g., temperature, solvent lot, sonication time) to identify variability sources. Prior studies note solubility in polar aprotic solvents but limited aqueous solubility .

Q. How can retrosynthetic analysis optimize the synthetic pathway for this compound?

- Methodological Answer :

- AI-Driven Retrosynthesis : Use tools trained on databases like Reaxys or Pistachio to prioritize routes with fewer steps and higher yields. For example, AI models suggest starting from 4-chlorobenzoic acid, introducing sulfamoyl via a two-step chlorosulfonation-amination sequence .

- Green Chemistry Metrics : Evaluate atom economy and E-factor for each route. Microwave-assisted synthesis may reduce reaction times and byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.